Eupatilin (CAS 22368-21-4) is a highly lipophilic O-methylated flavone (5,7-dihydroxy-3',4',6-trimethoxyflavone) naturally isolated from Artemisia species . In commercial and research procurement, it is highly valued as a high-purity reference standard, a selective PPARα agonist, and a lead compound for mucosal protection and anti-inflammatory formulations . Its distinct methoxy substitution pattern confers specific physicochemical properties, including a LogP of approximately 2.9, which dictates its solubility profile and necessitates specific lipid or surfactant-based vehicle systems for successful in vivo and in vitro applications .
Substituting highly pure Eupatilin with crude Artemisia extracts or closely related flavones introduces critical experimental and formulation failures. Crude extracts suffer from batch-to-batch variability and contain cytotoxic co-metabolites. For instance, substituting Eupatilin with its structural analog Jaceosidin in cellular assays leads to significant keratinocyte cytotoxicity at working concentrations[1]. Furthermore, unlike broad-spectrum flavones, Eupatilin exhibits strict receptor selectivity—such as agonizing PPARα but not PPARγ—and requires specific non-aqueous solubilization strategies; generic aqueous dosing of Eupatilin or its analogs will result in precipitation and nullified biological activity .
In comparative melanogenesis assays, highly pure Eupatilin demonstrates a superior safety profile compared to its structural analog and common co-extract, Jaceosidin. At 20 µM concentrations, Eupatilin effectively lowers melanin content by approximately 21.5% while remaining non-cytotoxic to human keratinocytes. In stark contrast, Jaceosidin induces high cytotoxicity, significantly lowering cell viability by 31.96% at the same 20 µM concentration [1].
| Evidence Dimension | Keratinocyte viability and cytotoxicity |
| Target Compound Data | Non-cytotoxic at 20 µM (maintains viability while reducing melanin) |
| Comparator Or Baseline | Jaceosidin (lowers viability by 31.96% at 20 µM) |
| Quantified Difference | >31% difference in cell viability preservation at 20 µM |
| Conditions | Human keratinocytes and MNT-1 cells treated for viability assays |
Procurement of >98% pure Eupatilin is essential for dermatological and cellular R&D, as contamination or substitution with Jaceosidin will confound assays through off-target cytotoxicity.
Eupatilin provides highly selective receptor engagement, making it a precise tool for transcriptional assays. Quantitative binding studies show that Eupatilin acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist with an IC50 of 1.18 µM. Crucially, it induces reporter gene expression exclusively in cells expressing human PPARα, showing no activation of PPARγ even at concentrations up to 300 µM .
| Evidence Dimension | PPAR isoform selectivity (IC50 and activation) |
| Target Compound Data | PPARα IC50 = 1.18 µM; PPARγ activation = None up to 300 µM |
| Comparator Or Baseline | Baseline pan-PPAR agonists or PPARγ-active flavones |
| Quantified Difference | >250-fold selectivity window for PPARα over PPARγ |
| Conditions | CV-1 cells expressing human PPARα or PPARγ, reporter gene expression assay |
For researchers mapping specific PPARα-mediated anti-inflammatory pathways, Eupatilin eliminates the confounding variables introduced by dual or pan-PPAR agonists.
Due to its lipophilic nature, Eupatilin cannot be formulated in standard aqueous buffers, which yield a solubility of <1 mg/mL and result in immediate precipitation. Procurement and formulation data indicate that stable working solutions (e.g., 0.85 to 3.45 mg/mL) require specific excipient matrices. Optimal in vivo formulation is achieved by dissolving the compound in a concentrated DMSO stock (up to 33 mg/mL) followed by dilution in a 5% DMSO / 95% corn oil mixture, or a PEG300/Tween80/ddH2O (40:5:50) system .
| Evidence Dimension | Working solution solubility and stability |
| Target Compound Data | 33 mg/mL in pure DMSO; 0.85-3.45 mg/mL in optimized lipid/surfactant vehicles |
| Comparator Or Baseline | Standard aqueous buffers (<1 mg/mL, insoluble) |
| Quantified Difference | >30-fold increase in stock solubility using DMSO, enabling stable >0.85 mg/mL in vivo dosing suspensions |
| Conditions | In vivo formulation preparation at room temperature |
Formulators and buyers must procure compatible lipid or surfactant excipients alongside Eupatilin, as generic aqueous dosing protocols will critically fail.
In models of retinal degeneration and ciliopathies (e.g., CEP290-null contexts), Eupatilin outperforms standard actin inhibitors like Cytochalasin D (CytoD). While both can influence primary cilia assembly, Eupatilin physically interacts with calmodulin to restore NPHP5 localization and increases the number of ciliated cells with a significantly lower inhibitory effect on overall cell proliferation compared to CytoD [1].
| Evidence Dimension | Ciliogenesis rescue and cell proliferation inhibition |
| Target Compound Data | Rescues ciliary transition zone defects with low proliferation inhibition |
| Comparator Or Baseline | Cytochalasin D (high proliferation inhibition) |
| Quantified Difference | Superior therapeutic window (ciliogenesis rescue vs. cytotoxicity) relative to CytoD |
| Conditions | CEP290-null RPE1 cells, DARTS assay for calmodulin interaction |
For preclinical development in genetic retinal disorders, Eupatilin provides a safer, target-specific lead compound compared to broadly cytotoxic actin disruptors.
Utilizing Eupatilin's non-cytotoxic melanin-reducing properties (at 5-30 µM) as a safer alternative to Jaceosidin in the development of topical hyperpigmentation treatments [1].
Deploying Eupatilin as a highly selective reference agonist (IC50 = 1.18 µM) in in vitro assays where cross-activation of PPARγ must be strictly avoided .
Using optimized lipid-suspended Eupatilin (e.g., in corn oil or PEG/Tween) as a non-acid-suppressing mucoprotective control in NSAID-induced enteropathy or gastric ulcer models .
Leveraging Eupatilin's calmodulin-binding properties to rescue ciliary transition zone defects in CEP290-mutated cell lines without the severe anti-proliferative effects of standard actin inhibitors [2].